N-Hydroxyurethane (CAS No. 589-41-3): A Comprehensive Technical Guide for Researchers
N-Hydroxyurethane (CAS No. 589-41-3): A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of N-Hydroxyurethane (CAS No. 589-41-3), a versatile chemical compound with significant applications in synthetic chemistry and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, reactivity, and safety considerations.
Chemical Identity and Nomenclature
N-Hydroxyurethane, also known by several synonyms, is a carbamate ester characterized by the presence of a hydroxyl group attached to the nitrogen atom of the urethane linkage. This structural feature imparts unique reactivity and biological activity to the molecule.
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Systematic IUPAC Name : Ethyl N-hydroxycarbamate[1]
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Common Synonyms : Ethyl N-hydroxycarbamate, Hydroxycarbamic acid ethyl ester, N-Carbethoxyhydroxylamine, Hydroxyurethane[1][2][4][5]
Structural Representation:
Caption: Figure 1. Chemical Structure of N-Hydroxyurethane
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Hydroxyurethane is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Physical State | Liquid | [4] |
| Appearance | Colorless to light yellow or light orange clear liquid | |
| Boiling Point | 113-116 °C at 3 mmHg | [2][6] |
| Refractive Index (n20/D) | 1.445 (lit.) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage Temperature | -20°C or in a cool, dark place (<15°C) | [2][7] |
| Molecular Weight | 105.09 | [1][2][3] |
Synthesis and Reactivity
General Synthesis Approach
N-Hydroxyurethane can be synthesized through the reaction of hydroxylamine or its salts with an appropriate chloroformate, such as ethyl chloroformate, typically in an alkaline medium.[8] This reaction leads to the formation of the N-hydroxycarbamate structure.
Caption: Figure 2. General Synthesis of N-Hydroxyurethane
Chemical Reactivity
The reactivity of N-Hydroxyurethane is primarily dictated by the N-hydroxycarbamate functionality. It serves as a versatile reactant in a variety of organic transformations. Key reactions include its use in the synthesis of:
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N-substituted hydroxylamines : For example, it has been used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine.[2]
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Intermolecular Sharpless aminohydroxylation reactions .[2][6]
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Cinchona alkaloid-catalyzed asymmetric cycloadditions .[2][6]
Applications in Research and Drug Development
N-Hydroxyurethane's utility extends across various scientific disciplines, from synthetic chemistry to molecular biology and pharmacology.
Synthetic Chemistry
As a building block, N-Hydroxyurethane is employed in the synthesis of more complex molecules. Its ability to participate in a range of chemical reactions makes it a valuable intermediate for creating novel organic compounds with potential applications in materials science and medicinal chemistry.[2][6] The development of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes, represents an environmentally friendlier alternative to traditional polyurethanes.[9][10] While not a direct monomer, the chemistry of N-hydroxyurethane is relevant to the broader field of urethane derivatives. The synthesis of polyhydroxyurethanes often involves the reaction of cyclic carbonates with amines, a process that shares mechanistic features with reactions involving carbamates.[11][12][13][14]
Biochemical and Physiological Actions
N-Hydroxyurethane is recognized as a metabolite of the carcinogenic compound urethane (ethyl carbamate).[6][15] Its biological activity is a subject of significant research interest. Studies have shown that N-Hydroxyurethane can induce chromosomal fragmentation and exhibits cytotoxicity in cultured normal human leukocytes at millimolar concentrations.[2][6] Furthermore, its metabolism is linked to the production of nitric oxide, which is implicated in oxidative DNA damage.[2] This highlights its potential role in the mechanisms of carcinogenesis associated with urethane exposure.
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is imperative when working with N-Hydroxyurethane.
Hazard Identification
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GHS Classification : Acute toxicity, Oral (Category 4); Acute toxicity, Dermal (Category 4); Acute toxicity, Inhalation (Category 4).[16]
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Hazard Statements : H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7][16]
Handling and Personal Protective Equipment (PPE)
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Work in a well-ventilated area, preferably in a chemical fume hood.[4][7]
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Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and protective clothing.[2][4][7]
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Wash hands thoroughly after handling.[16]
Caption: Figure 3. N-Hydroxyurethane Handling Workflow
Storage and Stability
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Store in a tightly closed container in a freezer (-20°C) or a cool, dark place (<15°C).[2][4][7]
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The compound is moisture-sensitive.[4]
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Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]
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Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Conclusion
N-Hydroxyurethane (CAS No. 589-41-3) is a chemical of significant interest due to its diverse applications in organic synthesis and its important role in toxicological studies as a metabolite of urethane. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in a research environment. This guide provides a foundational resource for scientists and professionals working with this compound, emphasizing the importance of scientific integrity and safety in all experimental endeavors.
References
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Environmentally friendly polyurethanes based on non-isocyanate synthesis. (n.d.). De Gruyter. Retrieved January 9, 2026, from [Link]
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Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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THE MATABOLISM OF URETHANE AND RELATED COMPOUNDS. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Hydroxyurethane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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The synthesis and some reactions of N-hydroxycarbamates. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 9, 2026, from [Link]
- N-Hydroxyurethane 589-41-3. (n.d.).
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Chemical Properties of Carbamic acid, hydroxy-, ethyl ester (CAS 589-41-3). (n.d.). Cheméo. Retrieved January 9, 2026, from [Link]
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Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022, July 2). MDPI. Retrieved January 9, 2026, from [Link]
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Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. (2022, April 27). PolymerExpert. Retrieved January 9, 2026, from [Link]
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Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. (2021, July 14). ACS Sustainable Chemistry & Engineering. Retrieved January 9, 2026, from [Link]
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β-Hydroxyurethane moieties of nonisocyanate polyurethanes: with... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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